molecular formula C12H18O2 B1595095 Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)- CAS No. 53833-85-5

Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-

Cat. No. B1595095
CAS RN: 53833-85-5
M. Wt: 194.27 g/mol
InChI Key: PBWRFXQNNGSAQG-UTUOFQBUSA-N
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Description

“Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-” is a chemical compound with the molecular formula C12H18O2 . It is a subclass of thujane monoterpenoid . The compound is found in the taxon Ursinia eckloniana .


Molecular Structure Analysis

The compound has a mass of 194.130679816 dalton . The canonical SMILES representation is O=C (OC1C (=C)C2CC2 (C1)C (C)C)C and the isomeric SMILES representation is CC (C) [C@@]12C [C@@H]1C (=C) [C@@H] (C2)OC (=O)C .

Scientific Research Applications

Synthesis and Catalysis

The compound is involved in various synthetic pathways and catalytic processes. For example, the intra- and intermolecular Kulinkovich cyclopropanation reactions of carboxylic esters with olefins are significant, showcasing the utility of related bicyclo[3.1.0]hexan derivatives in synthesizing complex molecular structures (Kim, Sung, & Cha, 2003). Additionally, the catalytic isomerization of 1,5-enynes to bicyclo[3.1.0]hexenes, facilitated by triphenylphosphinegold(I) complexes, demonstrates the flexibility of such compounds in generating diverse bicyclo[3.1.0]hexane structures, including those with quaternary carbons (Luzung, Markham, & Toste, 2004).

Molecular Structure and Reactivity

The stereocontrolled synthesis of bicyclo[3.1.0]hexanones and the detailed study of their molecular structures and reactivities offer insights into the stereoselective preparation of compounds bearing aryl groups on the cyclopropane ring, contributing to the broader understanding of cyclopropane chemistry and its applications in synthetic organic chemistry (Krief, Swinnen, & Billen, 2002).

Enantioselective Synthesis

Research also focuses on enantioselective synthesis approaches, for instance, the lipase-catalyzed asymmetric acetylation for producing enantioenriched bicyclo[3.1.0]hexenes. This technique emphasizes the potential of utilizing bicyclo[3.1.0] derivatives for generating compounds with specific chirality, important in medicinal chemistry and drug synthesis (Yoshimura, Moon, Choi, & Marquez, 2002).

Photoisomerization and Rearrangements

Studies on the photoisomerization of bicyclo[3.2.1]octadienones to different cyclic structures underpin the significance of light-induced chemical transformations in synthesizing and manipulating complex organic molecules. This research provides a foundational understanding of the dynamic behavior of bicyclic compounds under specific conditions, leading to novel synthetic pathways (Hart, Chen, & Nitta, 1971).

properties

IUPAC Name

[(1S,3R,5S)-4-methylidene-1-propan-2-yl-3-bicyclo[3.1.0]hexanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-7(2)12-5-10(12)8(3)11(6-12)14-9(4)13/h7,10-11H,3,5-6H2,1-2,4H3/t10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWRFXQNNGSAQG-UTUOFQBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CC1C(=C)C(C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12C[C@@H]1C(=C)[C@@H](C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202112
Record name Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-

CAS RN

53833-85-5
Record name Sabinyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053833855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53833-85-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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